(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol
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Overview
Description
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of HIV-1 protease inhibitors.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its structural features.
Industrial Applications: The compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets. In the context of medicinal chemistry, it can act as a ligand for enzymes such as HIV-1 protease, where it promotes hydrogen bonding and van der Waals interactions with the enzyme’s active site . These interactions inhibit the enzyme’s activity, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,5R,6aS)-4-(hydroxyMethyl)-5-(triethylsilyloxy)-hexahydro-cyclopentafuran-2-one
- 2-[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone
- (3aR,4S,5R,6aS)-5-((tert-butyldimethylsilyl)oxy)-4-((tert-butyldimethylsilyl)oxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
Uniqueness
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a silyl ether and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C11H24O3Si |
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Molecular Weight |
232.39 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h12H,6-9H2,1-5H3 |
InChI Key |
KUZCPGBDSOUBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOC1)CO |
Origin of Product |
United States |
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